JackiePhos Pd G3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of JackiePhos Pd G3 is the Stille cross-coupling reaction between organostannane and ary halides . This reaction is a key process in organic synthesis, allowing for the formation of new carbon-carbon bonds.

Mode of Action

This compound acts as a palladium precatalyst . In this role, it facilitates the Stille cross-coupling reaction by coordinating to the palladium center, thereby enhancing its reactivity towards organostannane and ary halides .

Biochemical Pathways

The Stille cross-coupling reaction is a fundamental pathway in organic synthesis. The reaction involves the transfer of an organostannane group to an aryl halide, forming a new carbon-carbon bond. This compound, as a palladium precatalyst, enhances the efficiency of this pathway .

Result of Action

The result of this compound’s action is the efficient formation of new carbon-carbon bonds via the Stille cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and materials.

Analyse Biochimique

Molecular Mechanism

The molecular mechanism of JackiePhos Pd G3 involves facilitating Stille cross-coupling reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. More detailed studies are required to fully understand its mechanism of action.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is likely to interact with enzymes or cofactors involved in Stille cross-coupling reactions, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

JackiePhos Pd G3 is synthesized through a series of chemical reactions involving the coordination of palladium with the ligand JackiePhos. The synthetic route typically involves the following steps:

Ligand Synthesis: The ligand JackiePhos is synthesized by reacting 3,5-bis(trifluoromethyl)phenylphosphine with 2,4,6-triisopropyl-3,6-dimethoxybiphenyl.

Complex Formation: The synthesized ligand is then coordinated with palladium(II) methanesulfonate to form this compound

Analyse Des Réactions Chimiques

JackiePhos Pd G3 is primarily used as a catalyst in various cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

These reactions typically involve the coupling of aryl halides with organometallic reagents under mild conditions. Common reagents used in these reactions include aryl halides, organostannanes, and organoboranes . The major products formed are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Organic Chemistry

JackiePhos Pd G3 is extensively used in organic synthesis for:

- Synthesis of Pharmaceuticals : It facilitates the creation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For example, studies have shown that it can achieve high yields in the synthesis of HIV NNRTI Doravirine analogues through sp²-sp³ cross-coupling reactions .

- Development of Fine Chemicals : The compound is crucial in synthesizing fine chemicals used in various industrial applications.

Biological Applications

In biological research, this compound is employed for:

- Modification of Biomolecules : It aids in the modification and functionalization of biomolecules to study biological processes and mechanisms.

- Drug Development : Its role in synthesizing complex drug molecules makes it a key player in medicinal chemistry.

Material Science

This compound is also utilized in material science for:

- Development of Advanced Materials : The compound's catalytic properties are leveraged to create new materials with specific functionalities, such as conductive polymers or nanomaterials.

Case Study 1: Synthesis of HIV NNRTI Doravirine Analogues

In an article published in Organic Letters, researchers demonstrated the efficiency of this compound in a sp²-sp³ Stille cross-coupling reaction which yielded a significant amount of desired product with minimal by-products. The study highlighted the compound's ability to maintain high yields even under varying reaction conditions .

Case Study 2: Alkene Diamination Reactions

Research published on Pd-catalyzed alkene diamination reactions illustrated that this compound could effectively facilitate these transformations. However, it was noted that its presence sometimes inhibited catalysis for certain substrates, indicating the need for careful selection of reaction conditions .

Comparaison Avec Des Composés Similaires

JackiePhos Pd G3 is unique due to its high reactivity and stability under various reaction conditions. Similar compounds include:

- XPhos Pd G3

- SPhos Pd G3

- RuPhos Pd G3

These compounds also serve as catalysts in cross-coupling reactions but differ in their ligand structures, which can affect their reactivity and selectivity .

Activité Biologique

JackiePhos Pd G3 is a palladium-based compound that serves as a precatalyst in various organic synthesis reactions, particularly in cross-coupling mechanisms. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is primarily utilized in facilitating Stille cross-coupling reactions , which involve the formation of carbon-carbon bonds between organostannanes and aryl halides. The compound enhances the efficiency of these reactions, making it a valuable tool in organic synthesis and medicinal chemistry.

- Target Reaction : Stille cross-coupling reaction

- Mode of Action : Acts as a palladium precatalyst

- Biochemical Pathways : Facilitates the transfer of organostannane groups to aryl halides.

1. Efficacy in Cross-Coupling Reactions

Research has demonstrated that this compound significantly improves yields in various palladium-catalyzed reactions. For instance, studies showed that using JackiePhos as a ligand resulted in yields ranging from 60% to 90% in different cross-coupling scenarios .

Table 1: Summary of Yields in Various Reactions Using this compound

| Reaction Type | Yield (%) |

|---|---|

| Pd(acac)2 with JackiePhos | 90 |

| Pd(tfa)2 with acac | 95 |

| Other catalysts without JackiePhos | 24-43 |

2. Influence on Reaction Conditions

In experiments involving alkene diamination reactions, the presence of JackiePhos was found to enhance yields when combined with other ligands such as acac (2,4-pentanedione). However, it was noted that the effectiveness could vary depending on the specific substrates used .

3. Comparative Studies with Other Ligands

This compound has been compared with similar compounds such as XPhos Pd G3 and SPhos Pd G3. These studies indicate that while all these ligands serve similar functions, JackiePhos exhibits unique reactivity and stability profiles under various conditions .

Applications in Biological Research

This compound is not only pivotal in chemical synthesis but also finds applications in biological research:

Propriétés

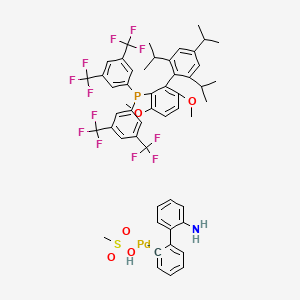

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXQLXUMYKLNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H51F12NO5PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.